molecular formula C7H11N3 B6261691 4,5,6,7-tetrahydro-2H-indazol-3-amine CAS No. 41832-27-3

4,5,6,7-tetrahydro-2H-indazol-3-amine

Cat. No.: B6261691
CAS No.: 41832-27-3
M. Wt: 137.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-2H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reductive cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring system . Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are also employed to facilitate the formation of the indazole core .

Industrial Production Methods: Industrial production of this compound often utilizes scalable synthetic routes that ensure high yields and purity. Methods such as the Cu(OAc)2-catalyzed synthesis in DMSO under an oxygen atmosphere have been optimized for large-scale production . These methods are designed to minimize byproducts and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-2H-indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

4,5,6,7-Tetrahydro-2H-indazol-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrahydro-2H-indazol-3-amine is unique due to its specific substitution pattern and the presence of an amine group at the 3-position. This structural feature enhances its reactivity and potential for functionalization, making it a versatile compound in synthetic and medicinal chemistry .

Properties

CAS No.

41832-27-3

Molecular Formula

C7H11N3

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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